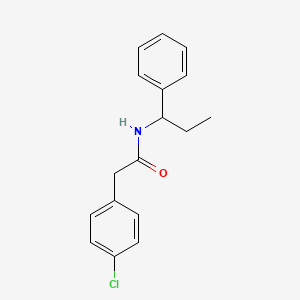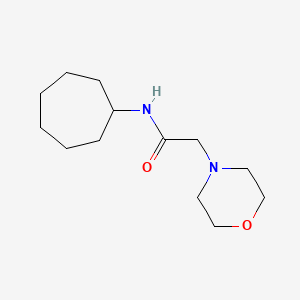
1-(2,4-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea is a synthetic organic compound characterized by the presence of both phenyl and pyridinyl groups
Méthodes De Préparation
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using recrystallization or chromatography techniques.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2,4-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or phenyl rings, especially in the presence of strong nucleophiles like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to 150°C). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(2,4-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,4-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:
1-(2,4-Dimethoxyphenyl)-3-(2-pyridinyl)urea: This compound has a similar structure but lacks the methyl group on the pyridinyl ring, which can affect its reactivity and binding properties.
1-(2,4-Dimethoxyphenyl)-3-(4-methylpyridin-2-yl)urea: The position of the methyl group on the pyridinyl ring is different, which can influence the compound’s chemical behavior and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-4-7-14(16-9-10)18-15(19)17-12-6-5-11(20-2)8-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAVNDVMMTZKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5399053.png)
![1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5399057.png)
![6-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-3-ol](/img/structure/B5399058.png)

![2-(diethylamino)ethyl 4-[[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate](/img/structure/B5399072.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5399090.png)
![6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5399095.png)

![2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid](/img/structure/B5399111.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5399113.png)

![1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5399124.png)
![methyl 4-({3-[3-(1-adamantylamino)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B5399130.png)
